1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2-ethoxy-naphthalene, which serves as the core structure.
Ethylation: The naphthalene ring is ethylated using ethylamine under controlled conditions to introduce the ethylamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The ethoxy and ethylamine groups can undergo substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The ethylamine group can interact with biological receptors, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Methyl-naphthalen-1-yl)-ethylamine hydrochloride: Similar structure but with a methyl group instead of an ethoxy group.
1-(2-Hydroxy-naphthalen-1-yl)-ethylamine hydrochloride: Similar structure but with a hydroxy group instead of an ethoxy group.
The presence of different substituents can significantly affect the chemical properties and biological activity of these compounds, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C14H18ClNO |
---|---|
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
1-(2-ethoxynaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15;/h4-10H,3,15H2,1-2H3;1H |
InChI-Schlüssel |
NBDOLLQGZYUPSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.